(4-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
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Overview
Description
(4-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a chemical compound with the molecular formula C12H11ClN2O5S This compound is characterized by the presence of a chlorophenyl group, a dimethyl-dioxopyrimidine moiety, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves the reaction of 4-chlorophenyl derivatives with dimethyl-dioxopyrimidine under specific conditions. One common method includes the use of sulfonating agents to introduce the sulfonate group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or a ligand in biochemical assays to understand its binding properties and effects on biological systems.
Medicine
The compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate
- (4-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-phosphate
Uniqueness
Compared to similar compounds, (4-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
(4-chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c1-14-7-10(11(16)15(2)12(14)17)21(18,19)20-9-5-3-8(13)4-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVQSQHDVNJNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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